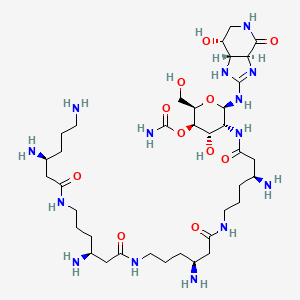
Racemomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Racemomycin D is a natural product found in Streptomyces lavendulae and Streptomyces with data available.
Analyse Chemischer Reaktionen
Diastereoselective Azidation
-
Reaction : Lactam enolate intermediates undergo azidation using trisyl azide (TsN₃) to install stereospecific azide groups.
Desulfurization-Guanidination
-
Reaction : Thiourea intermediates (e.g., 2 ) are converted to guanidine via HgCl₂-mediated desulfurization.
β-Lysine Chain Elongation
-
Process : Racemomycin D requires a β-lysine homopolymer chain (n = 4–6 units). Chain length directly correlates with antimicrobial potency:
Reaction Optimization Techniques
Design of Experiments (DoE) methodologies have been critical for optimizing this compound’s synthetic steps:
Full Factorial Screening
-
Factors Tested : Temperature, reagent stoichiometry, solvent polarity.
-
Outcome : Identified optimal conditions for glyoxylic acid (11 ) coupling to catechol (10 ), improving yields from <20% to >75% ( ).
Kinetic Analysis
-
Rate Law : First-order kinetics observed in alkylation of indolphenol (16 ) with chloropyrrolidine (17 ), revealing an intermediate azetidinium ion (19 ) ( ).
Stability and Degradation Pathways
This compound undergoes pH-dependent hydrolysis:
Acid-Catalyzed Degradation
-
Primary Pathway : Cleavage of the β-lysine oligomer at pH < 3.
Thermal Cycloreversion
-
Process : Retro-[2+2] cycloaddition of dimeric intermediates occurs above 500 K, reversing key synthetic steps ( ).
Bioorthogonal Modifications
Recent studies highlight applications of this compound derivatives in targeted drug delivery:
Staudinger Ligation
-
Reaction : Azide-functionalized this compound reacts with triphenylphosphine probes for in vivo labeling ( ).
CAS Registry Data
The CAS SciFinder® database ( , , ) provides authoritative details:
Eigenschaften
CAS-Nummer |
3776-36-1 |
|---|---|
Molekularformel |
C37H70N14O11 |
Molekulargewicht |
887 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C37H70N14O11/c38-9-1-5-19(39)13-25(54)44-10-2-6-20(40)14-26(55)45-11-3-7-21(41)15-27(56)46-12-4-8-22(42)16-28(57)48-31-32(58)33(62-36(43)60)24(18-52)61-35(31)51-37-49-29-23(53)17-47-34(59)30(29)50-37/h19-24,29-33,35,52-53,58H,1-18,38-42H2,(H2,43,60)(H,44,54)(H,45,55)(H,46,56)(H,47,59)(H,48,57)(H2,49,50,51)/t19-,20-,21-,22-,23+,24+,29+,30-,31+,32-,33-,35+/m0/s1 |
InChI-Schlüssel |
UZMKRCMBWWXPBP-CSVBCEEXSA-N |
SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Isomerische SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)O |
Kanonische SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)O |
Synonyme |
A 53930A A 53930C A-53930A A-53930C racemomycin racemomycin B racemomycin D racemomycin E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















